Cas no 866540-33-2 ((2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol)

(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol structure
866540-33-2 structure
Product Name:(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
Numero CAS:866540-33-2
MF:C12H19NO
MW:193.285363435745
CID:5580609
PubChem ID:55278122
Update Time:2025-06-15

(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • (2R)-2-AMINO-2-[4-(TERT-BUTYL)PHENYL]ETHAN-1-OL
    • 2-amino-2-(p-tert-butylphenyl)ethanol
    • (r)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol
    • (R)-2-amino-2-(4-tert-butylphenyl)ethanol
    • Benzeneethanol, β-amino-4-(1,1-dimethylethyl)-, (βR)-
    • (2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
    • 866540-33-2
    • EN300-1838038
    • AKOS015928275
    • (R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol
    • SCHEMBL17085961
    • AKOS006330627
    • CS-0353036
    • Inchi: 1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m0/s1
    • Chiave InChI: TXUFIGBVDCUITR-NSHDSACASA-N
    • Sorrisi: OC[C@@H](C1C=CC(=CC=1)C(C)(C)C)N

Proprietà calcolate

  • Massa esatta: 193.146664230g/mol
  • Massa monoisotopica: 193.146664230g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 166
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 46.2Ų

Proprietà sperimentali

  • Densità: 1.012±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 325.6±27.0 °C(Predicted)
  • pka: 12.58±0.10(Predicted)

(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1838038-1g
(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
866540-33-2
1g
$1543.0 2023-09-19
Enamine
EN300-1838038-5g
(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
866540-33-2
5g
$4475.0 2023-09-19
Enamine
EN300-1838038-10g
(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
866540-33-2
10g
$6635.0 2023-09-19
Enamine
EN300-1838038-0.05g
(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
866540-33-2
0.05g
$1296.0 2023-09-19
Enamine
EN300-1838038-0.1g
(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
866540-33-2
0.1g
$1357.0 2023-09-19
Enamine
EN300-1838038-0.25g
(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
866540-33-2
0.25g
$1420.0 2023-09-19
Enamine
EN300-1838038-0.5g
(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
866540-33-2
0.5g
$1482.0 2023-09-19
Enamine
EN300-1838038-1.0g
(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
866540-33-2
1g
$1543.0 2023-06-01
Enamine
EN300-1838038-2.5g
(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
866540-33-2
2.5g
$3025.0 2023-09-19
Enamine
EN300-1838038-5.0g
(2R)-2-amino-2-(4-tert-butylphenyl)ethan-1-ol
866540-33-2
5g
$4475.0 2023-06-01
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